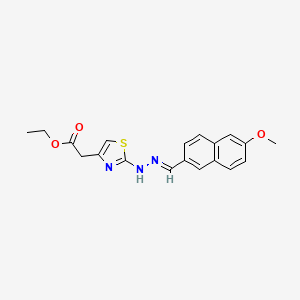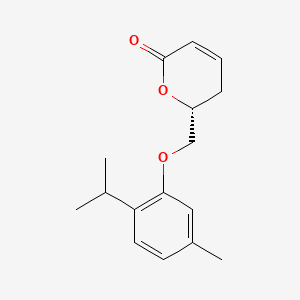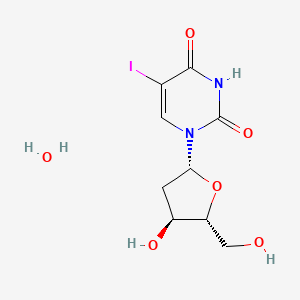
Idoxuridine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Idoxuridine monohydrate is an iodinated analogue of the nucleosides deoxyuridine and thymidine. It was first synthesized by William H. Prusoff at Yale University in 1958. This compound became the first antiviral drug approved by the United States Food and Drug Administration for topical use against herpes simplex keratitis . This compound is primarily used as an antiviral agent due to its ability to inhibit viral DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of idoxuridine involves the iodination of deoxyuridine. The process typically includes the following steps:
Iodination: Deoxyuridine is treated with iodine and a suitable oxidizing agent, such as sodium hypochlorite, to introduce the iodine atom into the uracil ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the idoxuridine.
Industrial Production Methods: Industrial production of idoxuridine monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deoxyuridine are iodinated using industrial-grade reagents and equipment.
Purification and Formulation: The crude product is purified and formulated into various dosage forms, such as ophthalmic solutions and ointments.
Análisis De Reacciones Químicas
Types of Reactions: Idoxuridine monohydrate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in idoxuridine can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction: Idoxuridine can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives of idoxuridine .
Aplicaciones Científicas De Investigación
Idoxuridine monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on DNA replication and repair mechanisms.
Medicine: Primarily used in the treatment of viral eye infections, such as herpes simplex keratitis.
Industry: Utilized in the development of antiviral formulations and drug delivery systems.
Mecanismo De Acción
Idoxuridine monohydrate acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning. This results in the production of faulty DNA that cannot infect or destroy tissue . The virus-infected cell can only be attacked during the period of active DNA synthesis .
Comparación Con Compuestos Similares
Trifluridine: Another nucleoside analogue used to treat viral eye infections.
Acyclovir: A guanosine analogue used to treat herpes simplex virus infections.
Foscarnet: An antiviral agent that inhibits viral DNA polymerase.
Uniqueness of Idoxuridine Monohydrate: this compound is unique due to its specific mechanism of action, which involves the incorporation of an iodine atom into the uracil component of deoxyuridine. This modification blocks base pairing during viral DNA replication, making it an effective antiviral agent for topical use .
Propiedades
Número CAS |
17140-71-5 |
|---|---|
Fórmula molecular |
C9H13IN2O6 |
Peso molecular |
372.11 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2/t5-,6+,7+;/m0./s1 |
Clave InChI |
JWEOOFXTRSOJNN-VWZUFWLJSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O.O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


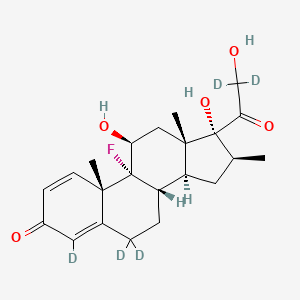
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
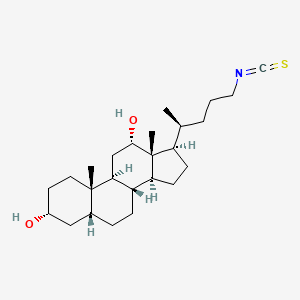
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

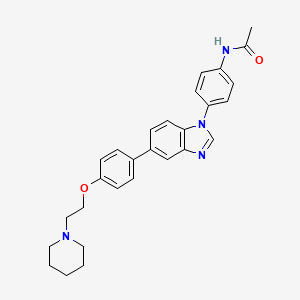
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)



![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
